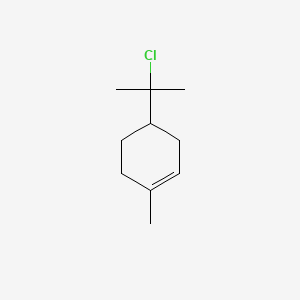
Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloropropan-2-yl)-1-methylcyclohexene is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 2-chloropropan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropropan-2-yl)-1-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexene with 2-chloropropane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloropropan-2-yl)-1-methylcyclohexene may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound on a large scale.
化学反応の分析
Types of Reactions
4-(2-chloropropan-2-yl)-1-methylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-chloropropan-2-yl)-1-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-chloropropan-2-yl)-1-methylcyclohexene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions.
類似化合物との比較
Similar Compounds
- 4-(2-chloropropan-2-yl)benzene
- 1-chloro-4-(2-chloropropan-2-yl)benzene
- 2-chloropropan-2-ylcyclohexane
Uniqueness
4-(2-chloropropan-2-yl)-1-methylcyclohexene is unique due to its specific substitution pattern on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
39864-10-3 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC名 |
4-(2-chloropropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
InChIキー |
JDMWYZSPJDXSOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


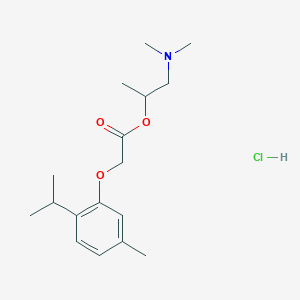
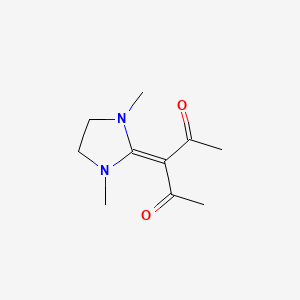
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
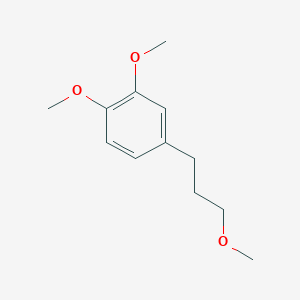
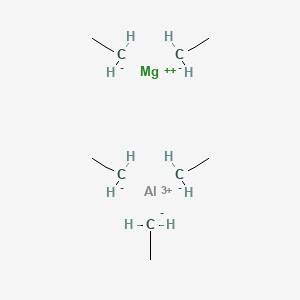
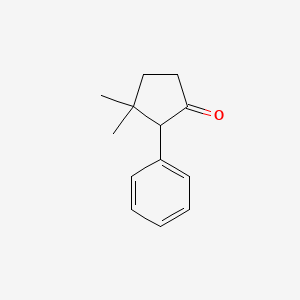
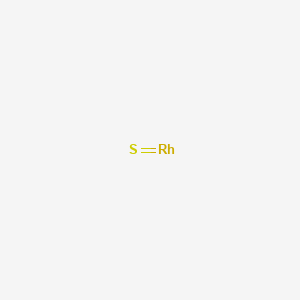

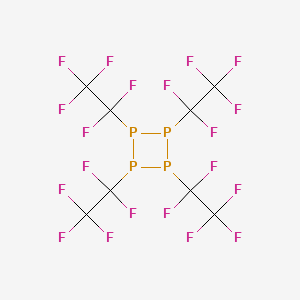
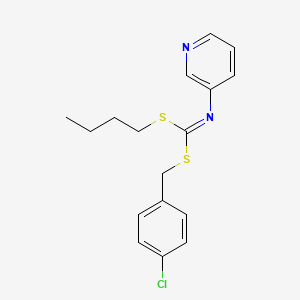
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
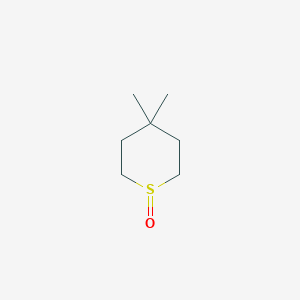
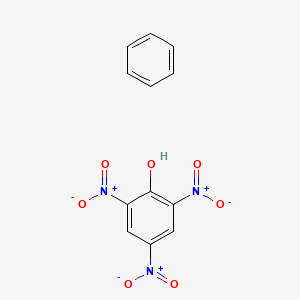
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
